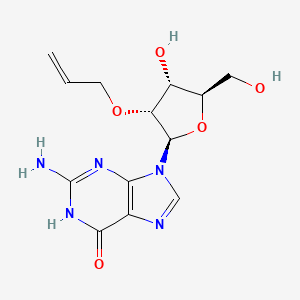
2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
描述
2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate typically involves the transformation of ribonucleosides into their dideoxy and didehydro derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like Bu3SnH and AIBN .
Industrial Production Methods
In industrial settings, the production of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of enzymes such as adenosine deaminase can enhance the transformation of 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, ensuring high purity and yield .
化学反应分析
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .
科学研究应用
2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and potential as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
作用机制
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or cancer cell proliferation. The compound targets reverse transcriptase enzymes in viruses, making it effective against retroviruses like HIV .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A similar compound with antiviral properties.
Zalcitabine (ddC): Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate is unique due to its specific chemical structure, which allows it to be a potent inhibitor of viral replication and cancer cell growth. Its acetate group enhances its stability and bioavailability compared to other similar compounds .
属性
IUPAC Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h2-3,5-6,8-9H,4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOAZINYNULZ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C=CC(O1)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-57-2 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-DIDEHYDRO-2',3'-DIDEOXYINOSINE-5'-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XDZ4B2CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)

![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)


![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)
